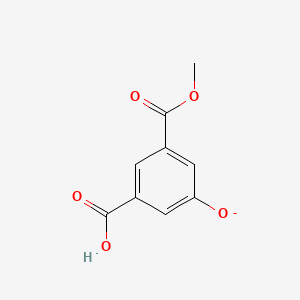
3-Carboxy-5-methoxycarbonylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-5-methoxycarbonylphenolate is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a carboxyl group (-COOH) and a methoxycarbonyl group (-COOCH3) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-5-methoxycarbonylphenolate typically involves the esterification of 3-carboxyphenol with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene or dichloromethane, for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carboxy-5-methoxycarbonylphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-Carboxy-5-methoxycarbonylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Carboxy-5-methoxycarbonylphenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl and methoxycarbonyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carboxyphenol: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
5-Methoxycarbonylsalicylic Acid: Contains both carboxyl and methoxycarbonyl groups but in different positions on the benzene ring.
3,5-Dicarboxyphenol: Has two carboxyl groups instead of one carboxyl and one methoxycarbonyl group.
Uniqueness
3-Carboxy-5-methoxycarbonylphenolate is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interactions in chemical and biological systems. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C9H7O5- |
|---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
3-carboxy-5-methoxycarbonylphenolate |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,10H,1H3,(H,11,12)/p-1 |
InChI-Schlüssel |
GWUUUIMPMKEIAZ-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


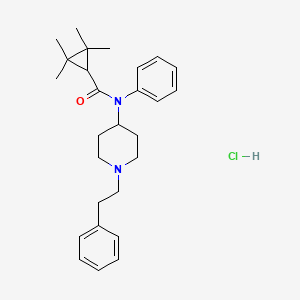


![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)

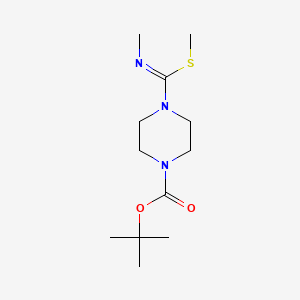
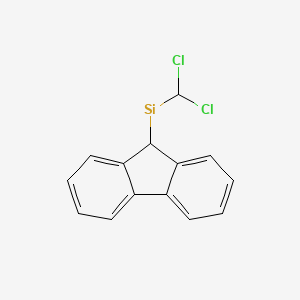

![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
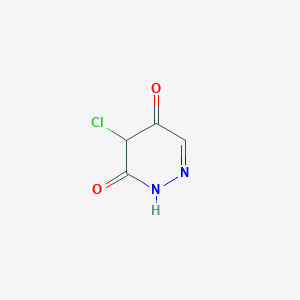


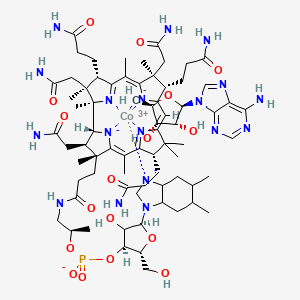
![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
